molecular formula C21H15ClN2O2 B2537362 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-28-1

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2537362
CAS No.: 341964-28-1
M. Wt: 362.81
InChI Key: AEHHQTRTSQJERJ-ATJXCDBQSA-N
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Description

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Methoxyimino Group: The methoxyimino group can be formed through the reaction of an appropriate aldehyde or ketone with methoxyamine hydrochloride under basic conditions.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl and methoxyimino groups to the indole core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with various biological targets and pathways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the indole core, which is a common motif in many bioactive molecules, suggests that it may have pharmacological potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one would depend on its specific biological activity. Generally, compounds with an indole core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyimino and chlorophenyl groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-{[(4-bromophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a bromine atom instead of chlorine.

    (3Z)-3-{[(4-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a methyl group instead of chlorine.

    (3Z)-3-{[(4-nitrophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHQTRTSQJERJ-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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